molecular formula C15H23N2Na2O17P2 B15251454 Uridine-5'-diphospho-a-D-galactose disodium salt

Uridine-5'-diphospho-a-D-galactose disodium salt

Cat. No.: B15251454
M. Wt: 611.27 g/mol
InChI Key: VGMWYTPRTCTTFD-QKYKBPIOSA-M
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Description

Uridine-5’-diphospho-a-D-galactose disodium salt is a nucleotide sugar compound composed of uridine and D-galactose. It is a white to pale yellow powder with good solubility in water. This compound plays a crucial role in the biosynthesis of glycoconjugates, which are essential for various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Uridine-5’-diphospho-a-D-galactose disodium salt is synthesized through a series of enzymatic reactions. The process typically involves the phosphorylation of uridine to form uridine monophosphate, followed by further phosphorylation to produce uridine diphosphate. The final step involves the transfer of a galactose moiety to the uridine diphosphate, resulting in the formation of uridine-5’-diphospho-a-D-galactose disodium salt .

Industrial Production Methods

Industrial production of uridine-5’-diphospho-a-D-galactose disodium salt involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation broth is then subjected to purification processes to isolate and purify the desired product .

Chemical Reactions Analysis

Types of Reactions

Uridine-5’-diphospho-a-D-galactose disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various sugar donors for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the nucleotide sugar .

Major Products Formed

The major products formed from these reactions include uridine-5’-diphospho-a-D-galacturonic acid, uridine-5’-diphospho-a-D-galactitol, and various substituted nucleotide sugars .

Mechanism of Action

Uridine-5’-diphospho-a-D-galactose disodium salt exerts its effects by serving as a donor substrate for galactosyltransferases. These enzymes transfer the galactose moiety from the nucleotide sugar to acceptor molecules, such as proteins and lipids, forming glycosidic bonds. This process is crucial for the biosynthesis of glycoconjugates, which play vital roles in various biological functions .

Comparison with Similar Compounds

Similar Compounds

  • Uridine-5’-diphospho-a-D-glucose disodium salt
  • Uridine-5’-diphospho-N-acetylglucosamine sodium salt
  • Uridine-5’-diphospho-N-acetylgalactosamine disodium salt
  • Uridine-5’-diphosphoglucuronic acid trisodium salt

Uniqueness

Uridine-5’-diphospho-a-D-galactose disodium salt is unique due to its specific role in the biosynthesis of galactose-containing glycoconjugates. While similar compounds like uridine-5’-diphospho-a-D-glucose disodium salt and uridine-5’-diphospho-N-acetylglucosamine sodium salt are involved in the synthesis of other types of glycoconjugates, uridine-5’-diphospho-a-D-galactose disodium salt is specifically required for the addition of galactose moieties .

Properties

Molecular Formula

C15H23N2Na2O17P2

Molecular Weight

611.27 g/mol

InChI

InChI=1S/C15H24N2O17P2.2Na/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25;;/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25);;/q;;+1/p-1/t5-,6-,8+,9-,10+,11-,12-,13-,14-;;/m1../s1

InChI Key

VGMWYTPRTCTTFD-QKYKBPIOSA-M

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O.[Na].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O.[Na].[Na+]

Origin of Product

United States

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